molecular formula C13H16N2O B3048100 5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 156232-57-4

5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one

Cat. No.: B3048100
CAS No.: 156232-57-4
M. Wt: 216.28 g/mol
InChI Key: HQQMWMAGFGCMAK-UHFFFAOYSA-N
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Description

5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline ring through a spiro carbon atom. This compound belongs to the class of spirocyclic oxindoles, which are known for their significant biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one, also known as 5-Amino-1MQ, is the enzyme called nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme primarily expressed in the liver and catalyzes the transfer of a methyl group from the cofactor S- (5′-adenosyl)-L-methionine (SAM) to other substrates .

Mode of Action

5-Amino-1MQ acts as an NNMT inhibitor . When fat cells grow larger, they release NNMT, which slows down metabolism and leads to weight gain . By inhibiting NNMT, 5-Amino-1MQ helps to increase fat metabolism, thus reversing diet-induced obesity and inducing weight loss .

Biochemical Pathways

The inhibition of NNMT by 5-Amino-1MQ affects the metabolism of fat cells . It increases the basal metabolic rate of the body, reversing obesity . Furthermore, 5-Amino-1MQ may modify the way fat cells work by increasing GLUT4 expression, leading to the production of an alternate class of lipids with anti-diabetic and anti-inflammatory properties .

Pharmacokinetics

It is known that 5-amino-1mq had no negative impact on the activity of any other enzymes in the metabolic cycle, lowering the probability of side effects . This suggests that the compound has a selective mode of action, which could potentially enhance its bioavailability.

Result of Action

The inhibition of NNMT by 5-Amino-1MQ results in increased fat metabolism, leading to weight loss and a reversal of diet-induced obesity . It also leads to the production of an alternate class of lipids with anti-diabetic and anti-inflammatory properties .

Action Environment

The action of 5-Amino-1MQ can be influenced by various environmental factors. For instance, light, temperature, pH, presence of metal ions, and mechanical stress can induce the isomerization of spiropyran-like systems, which 5-Amino-1MQ belongs to . This multi-sensitivity makes 5-Amino-1MQ a promising building block for the creation of various dynamic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one typically involves the cyclization of indole derivatives. One common method starts with 1,3-cyclohexanedione, which undergoes alkylation to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups into their reduced forms.

    Substitution: Commonly involves the replacement of a hydrogen atom with another substituent.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Spiro[chromene-4,3’-indolin-2-ones]
  • Spiropyrans
  • Spiroindolines

Uniqueness

5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and bioavailability. Compared to other spirocyclic compounds, it offers a unique combination of biological activities and synthetic versatility .

Properties

IUPAC Name

5-aminospiro[1H-indole-3,1'-cyclohexane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-4-5-11-10(8-9)13(12(16)15-11)6-2-1-3-7-13/h4-5,8H,1-3,6-7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQMWMAGFGCMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(C=CC(=C3)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216247
Record name 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156232-57-4
Record name 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156232-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-amino-spiro[cyclohexane-1,3'-indolin]-2'-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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